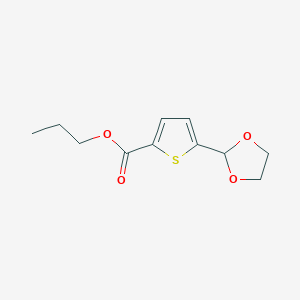

Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Description

Properties

IUPAC Name |

propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-2-5-13-10(12)8-3-4-9(16-8)11-14-6-7-15-11/h3-4,11H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWARJZHYNFAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641885 | |

| Record name | Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-11-7 | |

| Record name | Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetalization processes using efficient catalysts such as zirconium tetrachloride (ZrCl4) under mild reaction conditions . The use of molecular sieves or orthoesters can also provide effective water removal through chemical reaction or physical sequestration .

Chemical Reactions Analysis

Types of Reactions

Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as KMnO4, OsO4, or CrO3/Py.

Reduction: Reduction can be achieved using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, or NaBH4.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, RCuLi, enolates, NH3, RNH2, and NaOCH3.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

Reducing agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Nucleophiles: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.

Medicine: Investigated for its potential anticancer activity and other therapeutic applications.

Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other molecular interactions . Further research is needed to fully elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)

Structural Differences :

- Core Heterocycle : DFM contains a furan ring, whereas the target compound features a thiophene ring. Thiophene’s higher aromaticity (due to sulfur’s electronegativity) enhances thermal stability and electronic properties compared to furan.

- Functional Groups : DFM has a hydroxymethyl (-CH2OH) group, while the target compound substitutes this with a propyl ester (-COOPr).

Physicochemical Properties :

Thiophene Derivatives with Amino/Hydroxy Substituents

Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone () Structural Differences:

- Substituents: The compound has amino and hydroxy groups, which increase polarity and hydrogen-bonding capacity, unlike the non-polar dioxolane and ester groups in the target compound.

- Applications: Amino/hydroxy thiophenes are often used in medicinal chemistry (e.g., kinase inhibitors). In contrast, the target compound’s ester and dioxolane groups suggest utility in polymer science or as a synthetic intermediate.

Synthesis : Both compounds may share reaction conditions (e.g., 1,4-dioxane solvent, triethylamine catalyst), but divergent substituents necessitate tailored pathways .

Pyridalyl (Unrelated but Illustrative)

Pyridalyl, a halogenated phenyl ether, exemplifies compounds with ether functionalities but differs fundamentally in structure and application (e.g., insecticide) . This highlights the diversity of ether/acetal-containing compounds but underscores the uniqueness of the thiophene-dioxolane-ester framework.

Research Findings and Implications

- Thermal Stability : The thiophene core in this compound likely outperforms furan-based DFM in high-temperature applications (e.g., polymer matrices).

- Synthetic Efficiency : The absence of hydroxyl groups reduces side reactions compared to HMF-derived DFM, streamlining production .

- Application Potential: The propyl ester’s lipophilicity positions this compound for use in hydrophobic coatings or drug formulations, whereas DFM’s polar hydroxymethyl group limits such roles.

Biological Activity

Propyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate (CAS 898772-11-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₁₄O₄S

- Molecular Weight : 246.30 g/mol

- Structure : The compound features a thiophene ring and a dioxolane moiety, which contribute to its unique chemical behavior.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focusing on thiophene derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the presence of the thiophene ring enhances antibacterial activity through mechanisms such as disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. Studies have shown that dioxolane-containing compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and could have implications in therapeutic applications for diseases associated with oxidative stress .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in various in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This suggests that this compound could be beneficial in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated a significant reduction in bacterial growth for Staphylococcus aureus and Escherichia coli when exposed to the compound at varying concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Study on Antioxidant Activity

In another investigation assessing antioxidant properties, the compound was subjected to DPPH radical scavenging assays. The results showed that this compound exhibited a scavenging activity of 70% at a concentration of 100 µg/mL, indicating strong antioxidant capabilities.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 50 |

| 100 | 70 |

Q & A

Q. What are the standard synthetic routes for Propyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate?

The synthesis typically involves three key steps:

- 1,3-Dioxolane ring formation : Reacting a carbonyl compound (e.g., aldehyde/ketone) with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) .

- Thiophene ring construction : Using the Gewald reaction, which condenses a nitrile, ketone, and elemental sulfur in the presence of a base (e.g., morpholine) .

- Esterification : The carboxylic acid intermediate is esterified with propanol under acidic conditions (e.g., H₂SO₄). Replace ethanol (used in ethyl analogs) with propanol for the propyl variant . Key optimization : Control reaction temperature (80–120°C) and catalyst loading to minimize byproducts like etherified derivatives .

Q. How is the compound characterized post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., dioxolane protons at δ 4.8–5.2 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- X-ray Crystallography : Determines bond angles (e.g., C–S–C ~95–100° in thiophene) and confirms stereochemistry. Programs like SHELXL refine structural data .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 257.25 for C₁₁H₁₄O₄S) .

Q. What are the primary chemical reactions for modifying the compound?

- Oxidation : Use H₂O₂ or m-CPBA to convert the thiophene sulfur to sulfoxide/sulfone derivatives .

- Electrophilic Substitution : Bromination (Br₂/FeCl₃) or nitration (HNO₃/H₂SO₄) at the thiophene’s α-position .

- Reduction : LiAlH₄ reduces the ester to a primary alcohol .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) influence bioactivity?

- Alkyl Chain Impact : Longer chains (e.g., octyl vs. ethyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. For example, ethyl analogs exhibit MIC values of 3.125 mg/mL against Salmonella Typhi, while propyl derivatives may show altered pharmacokinetics .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the thiophene ring improve electrophilic reactivity, whereas bulky groups (e.g., isopropylphenyl) hinder enzyme binding .

Q. What computational methods predict interactions with biological targets?

- Molecular Docking : Tools like AutoDock assess binding affinity to enzymes (e.g., bacterial dihydrofolate reductase). The dioxolane ring’s oxygen atoms form hydrogen bonds with catalytic residues .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Thiophene’s HOMO (-5.2 eV) suggests nucleophilic attack susceptibility .

Q. How can researchers resolve contradictions in reaction yields or byproduct formation?

- Byproduct Analysis : Use HPLC or GC-MS to detect side products (e.g., etherified derivatives from acetalization of HMF with ethylene glycol) .

- Optimization Strategies :

- Vary solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

- Employ flow chemistry for continuous removal of water (esterification) or sulfur (Gewald reaction) .

Q. What advanced techniques elucidate structure-activity relationships (SAR)?

- Crystallographic Data : Compare bond distances (e.g., C–O in dioxolane: 1.41 Å vs. 1.39 Å in similar compounds) to correlate with bioactivity .

- Pharmacophore Modeling : Identify critical moieties (e.g., thiophene’s sulfur and ester carbonyl) for antibacterial activity using software like Schrödinger .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.